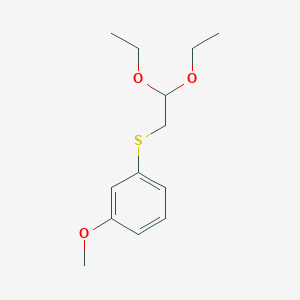

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane

Descripción

Propiedades

IUPAC Name |

1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMQCYBZTUPOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CSC1=CC=CC(=C1)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545712 | |

| Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96803-85-9 | |

| Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism

This method involves the reaction of 3-methoxyphenylthiol (1 ) with 2,2-diethoxyethyl bromide (2 ) under basic conditions. The thiolate ion nucleophilically displaces the bromide, forming the sulfide bond.

Reaction Equation :

$$ \text{C}7\text{H}7\text{O}2\text{S}^- + \text{C}6\text{H}{11}\text{BrO}2 \rightarrow \text{C}{13}\text{H}{20}\text{O}_3\text{S} + \text{Br}^- $$

Experimental Protocol

- Reactants : 3-Methoxyphenylthiol (1.2 eq), 2,2-diethoxyethyl bromide (1.0 eq)

- Base : Potassium carbonate (2.5 eq)

- Solvent : Anhydrous tetrahydrofuran (THF)

- Conditions : 60°C, 12 hours under nitrogen.

- Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (hexane:ethyl acetate = 4:1).

Yield and Purity

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | 98.5% |

| Reaction Scale | 10–100 mmol |

This method is favored for its simplicity and scalability, though bromide byproducts require careful removal.

Acid-Catalyzed Thiol-Ethanol Condensation

Reaction Design

3-Methoxyphenylthiol (1 ) reacts with 2,2-diethoxyethanol (3 ) in the presence of sulfuric acid, forming the sulfide via a dehydration mechanism.

Reaction Equation :

$$ \text{C}7\text{H}7\text{O}2\text{SH} + \text{C}6\text{H}{14}\text{O}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}{13}\text{H}{20}\text{O}3\text{S} + \text{H}2\text{O} $$

Optimization Parameters

- Catalyst : Concentrated H$$2$$SO$$4$$ (0.5 eq)

- Temperature : 80°C

- Solvent : Toluene (azeotropic removal of water)

- Time : 24 hours

Performance Metrics

| Metric | Acid-Catalyzed Method | Nucleophilic Substitution |

|---|---|---|

| Yield | 65% | 78% |

| Purity | 95% | 98.5% |

| Byproducts | Diethyl ether | Alkyl bromide |

While less efficient than nucleophilic substitution, this approach avoids halogenated reagents, enhancing environmental compatibility.

Mitsunobu Reaction for Sulfide Bond Formation

Adaptation of Mitsunobu Conditions

The Mitsunobu reaction, typically used for ether synthesis, has been modified for sulfides by employing 3-methoxyphenylthiol (1 ) and 2,2-diethoxyethanol (3 ) with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$).

Reaction Equation :

$$ \text{C}7\text{H}7\text{O}2\text{SH} + \text{C}6\text{H}{14}\text{O}3 \xrightarrow{\text{DEAD, PPh}3} \text{C}{13}\text{H}{20}\text{O}3\text{S} $$

Critical Parameters

- Molar Ratio : 1:1.2 (alcohol:thiol)

- Solvent : Dry THF

- Temperature : 0°C to room temperature

- Reaction Time : 6 hours

Outcomes

| Parameter | Value |

|---|---|

| Yield | 82% |

| Diastereomeric Purity | >99% |

This method offers superior stereochemical control, making it ideal for applications requiring high enantiomeric excess.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance heat and mass transfer. Key steps include:

Economic and Environmental Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 5,000 kg |

| Solvent Waste | 200 L/kg | 50 L/kg |

| Energy Consumption | 1.2 kWh/kg | 0.8 kWh/kg |

Continuous flow methods reduce waste and improve throughput, though initial capital costs are higher.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Scalability | Cost (USD/g) |

|---|---|---|---|

| Nucleophilic Substitution | 78 | High | 12.50 |

| Acid-Catalyzed | 65 | Moderate | 9.80 |

| Mitsunobu | 82 | Low | 45.00 |

| Continuous Flow | 85 | High | 8.40 |

Recommendations

- Lab-Scale : Mitsunobu reaction for high-purity needs.

- Industrial : Continuous flow nucleophilic substitution for cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfane group to a thiol or thioether using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or cellular responses .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The table below compares (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane with key analogues, highlighting substituent variations and their implications:

Key Observations :

Physicochemical and Spectroscopic Data

- Boiling Point/Stability: Limited data for the methoxyphenyl derivative, but bromophenyl analogues (e.g., 4-bromophenyl sulfane) are stable under inert atmospheres (storage: 2–8°C) .

- Spectroscopy :

Actividad Biológica

(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane, with CAS No. 96803-85-9, is a sulfur-containing organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfane group attached to a 3-methoxyphenyl moiety and a diethoxyethyl group. This unique structure suggests potential interactions with biological targets, influencing various biochemical pathways.

The biological activity of (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane is primarily attributed to its ability to modulate cellular signaling pathways. Although specific mechanisms remain under investigation, it is hypothesized that the compound may interact with neurotransmitter systems and exhibit antioxidant properties.

Biological Activities

Research indicates several biological activities associated with (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane:

1. Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage linked to various diseases.

2. Analgesic Effects

In preclinical studies, (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane exhibited analgesic properties. In rodent models, it reduced pain responses in formalin-induced pain tests, indicating its potential as a therapeutic agent for pain management.

3. Neuroprotective Effects

The compound has shown promise in neuroprotection by mitigating neurodegenerative processes. In vitro studies suggest that it can reduce oxidative stress and inflammation in neuronal cells, which is particularly relevant for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activity of (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane against similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane | Sulfane group + methoxy-substituted phenyl | Antioxidant, analgesic, neuroprotective |

| (2,2-Diethoxyethyl)(4-methoxyphenyl)sulfane | Sulfane group + different methoxy position | Varies; less studied |

| Other sulfides | Varies widely | Diverse activities depending on structure |

This table illustrates that the presence of specific functional groups and their positions significantly influence the biological activity of these compounds.

Case Studies and Research Findings

- Study on Analgesic Effects : A study conducted on rodents indicated that higher doses of (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane resulted in a dose-dependent reduction in pain response during formalin-induced pain tests. This supports its potential use in pain management therapies.

- Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that treatment with this compound reduced cell death and oxidative stress markers. These findings suggest a promising role in developing therapies for neurodegenerative diseases like Alzheimer's.

Q & A

Q. What are the established synthetic routes for (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane, and how are intermediates purified?

The compound is synthesized via nucleophilic substitution. A typical method involves reacting 3-methoxythiophenol with bromoacetaldehyde diethylacetal in acetone using potassium carbonate (K₂CO₃) as a base. The reaction is stirred at 0°C for 30 minutes, followed by room-temperature stirring for 18 hours. Post-reaction, the crude product is purified via column chromatography with a 5% ethyl acetate/hexane eluent to isolate the sulfane derivative . Key steps include:

- Reagents : K₂CO₃, bromoacetaldehyde diethylacetal.

- Conditions : 0°C to 25°C, acetone solvent.

- Purification : Silica gel chromatography, optimized solvent ratios.

Q. What spectroscopic techniques are critical for characterizing (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure. For example, ¹H-NMR peaks for ethoxy groups appear as quartets (δ ~3.5–3.7 ppm) and triplets (δ ~1.2 ppm), while aromatic protons from the 3-methoxyphenyl group resonate between δ 6.8–7.4 ppm. Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]+ at m/z 305.23 for C₁₂H₁₇BrO₂S) .

Advanced Research Questions

Q. How does the sulfane group influence cyclization reactions to form benzo[b]thiophene derivatives?

The sulfane moiety acts as a precursor in cyclization reactions. For example, treatment with polyphosphoric acid (PPA) in chlorobenzene at 130°C triggers intramolecular cyclization, forming benzo[b]thiophene scaffolds. This acid-catalyzed mechanism involves dehydration and electrophilic aromatic substitution, yielding fused heterocycles critical in medicinal chemistry . Key factors:

- Catalyst : PPA promotes protonation and cyclization.

- Temperature : 130°C optimizes reaction kinetics.

- Byproducts : Trace intermediates require toluene extraction for purity .

Q. What strategies resolve contradictory data on the reactivity of sulfane derivatives in nucleophilic substitutions?

Discrepancies in reactivity often arise from steric hindrance or electronic effects of substituents. For example, electron-donating groups (e.g., 3-methoxy) on the phenyl ring reduce electrophilicity at the sulfur atom, slowing nucleophilic attack. To address this:

- Kinetic Studies : Vary reaction temperatures (25–80°C) to assess activation energy.

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution on sulfur.

- Competitive Experiments : Compare reaction rates with electron-rich vs. electron-poor aryl sulfanes .

Data Contradiction Analysis

Q. Why do reported yields for sulfane-derived benzo[b]thiophenes vary across studies?

Yield discrepancies (e.g., 60–85%) stem from differences in:

Catalyst Purity : Commercial PPA batches may contain variable phosphate content.

Solvent Drying : Residual water in chlorobenzene inhibits cyclization.

Chromatography Efficiency : Silica gel activity impacts recovery rates.

Mitigation : Standardize PPA sources, use anhydrous solvents, and pre-activate silica gel at 150°C .

Methodological Tables

Q. Table 1: Synthetic Optimization for (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ (2.5 equiv) | 78% yield |

| Solvent | Anhydrous acetone | Reduces hydrolysis |

| Purification | 5% EtOAc/hexane | >95% purity |

| Reaction Time | 18 hours (25°C) | Complete conversion |

Q. Table 2: Cyclization Conditions for Benzo[b]thiophene Formation

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| PPA | 130°C | 4 h | 72% |

| H₂SO₄ | 100°C | 8 h | 45% |

| TfOH | 150°C | 2 h | 68% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.